2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(difluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids like hydrochloric acid or solvents like methanol are used under mild conditions.
Major Products
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Yields the corresponding aryl compound without the boronic ester group.
Scientific Research Applications
2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of pharmaceuticals and agrochemicals.
Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
In Suzuki–Miyaura coupling, the compound acts as a nucleophilic partner, transferring its aryl group to the palladium catalyst. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Chlorophenylboronic Acid
- 2,4-Difluorophenylboronic Acid
Uniqueness
2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of chloro and difluoromethoxy substituents, which enhance its reactivity and stability in cross-coupling reactions compared to other boronic esters.
Properties
Molecular Formula |
C13H16BClF2O3 |
---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
2-[4-chloro-2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3 |
InChI Key |
IBJWAJCIJVCCES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(F)F |
Origin of Product |
United States |
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